3-Chloro-2-trimethylsilanylethynyl-pyridine 3-Chloro-2-trimethylsilanylethynyl-pyridine
Brand Name: Vulcanchem
CAS No.: 216979-76-9
VCID: VC4258215
InChI: InChI=1S/C10H12ClNSi/c1-13(2,3)8-6-10-9(11)5-4-7-12-10/h4-5,7H,1-3H3
SMILES: C[Si](C)(C)C#CC1=C(C=CC=N1)Cl
Molecular Formula: C10H12ClNSi
Molecular Weight: 209.75

3-Chloro-2-trimethylsilanylethynyl-pyridine

CAS No.: 216979-76-9

Cat. No.: VC4258215

Molecular Formula: C10H12ClNSi

Molecular Weight: 209.75

* For research use only. Not for human or veterinary use.

3-Chloro-2-trimethylsilanylethynyl-pyridine - 216979-76-9

Specification

CAS No. 216979-76-9
Molecular Formula C10H12ClNSi
Molecular Weight 209.75
IUPAC Name 2-(3-chloropyridin-2-yl)ethynyl-trimethylsilane
Standard InChI InChI=1S/C10H12ClNSi/c1-13(2,3)8-6-10-9(11)5-4-7-12-10/h4-5,7H,1-3H3
Standard InChI Key VZHFUVHBBXLELQ-UHFFFAOYSA-N
SMILES C[Si](C)(C)C#CC1=C(C=CC=N1)Cl

Introduction

3-Chloro-2-trimethylsilanylethynyl-pyridine is a compound that belongs to the categories of organosilicon and heterocyclic compounds. It features a pyridine ring with a chlorine atom at the 3-position and a trimethylsilyl ethynyl group at the 2-position. This compound is of interest in synthetic organic chemistry and has potential applications in pharmaceutical research due to its versatile chemical structure, which allows for various interactions and modifications.

Synthesis of 3-Chloro-2-trimethylsilanylethynyl-pyridine

The synthesis of 3-Chloro-2-trimethylsilanylethynyl-pyridine typically involves the reaction between 3-chloropyridine and trimethylsilylacetylene. This reaction requires a base, such as sodium hydride or potassium carbonate, to facilitate the deprotonation of the acetylene, enabling it to react with the electrophilic pyridine derivative.

Synthesis Conditions:

  • Reactants: 3-chloropyridine and trimethylsilylacetylene

  • Base: Sodium hydride or potassium carbonate

  • Purpose of Base: To deprotonate the acetylene

Potential Applications

This compound is significant in drug design due to its polar and nonpolar regions, which allow for various interactions. It can undergo several types of chemical reactions, making it versatile for developing more complex structures in medicinal chemistry.

Applications:

  • Drug Design: Suitable due to its polar and nonpolar regions.

  • Medicinal Chemistry: Versatile for developing complex structures.

Future Directions:

  • Synthetic Organic Chemistry: Further exploration of its reactivity.

  • Pharmaceutical Applications: Investigation into its biological activity.

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